Ortho-Hydroxy Substitution Confers Intramolecular Hydrogen Bonding and Unique Spectral Signatures Relative to Meta-Hydroxy Isomer
The ortho-hydroxy substitution in 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione enables a six-membered intramolecular hydrogen bond between the phenolic hydroxyl and one of the ketone carbonyls. This structural feature is diagnostic in 1H NMR and IR spectroscopy, providing unequivocal differentiation from the meta-hydroxy isomer 3-(3-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione. The meta-hydroxy regioisomer cannot form this intramolecular bond and thus exhibits distinct spectral patterns [1].
| Evidence Dimension | Intramolecular Hydrogen Bonding & Spectral Fingerprint |
|---|---|
| Target Compound Data | Six-membered intramolecular H-bond (OH...O=C) present; characteristic downfield shift of phenolic OH proton and carbonyl stretching frequency perturbation. |
| Comparator Or Baseline | 3-(3-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione (CAS not provided, SpectraBase ID IriMkFcn5Kj): Intramolecular H-bond absent; distinct 1H NMR, FTIR, and MS (GC) spectra [1]. |
| Quantified Difference | Qualitative structural difference resulting in distinct spectral fingerprints for unambiguous isomer identification. |
| Conditions | Spectroscopic analysis (1H NMR, FTIR, MS). |
Why This Matters
Procurement of the correct ortho-isomer is critical for reproducible synthesis and biological evaluation, as regioisomeric impurities can lead to divergent reaction pathways or off-target biological effects.
- [1] SpectraBase. (2025). 3-(3-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione. John Wiley & Sons, Inc. Retrieved April 20, 2026. View Source
